N-(2,5-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-30-16-6-4-5-15(11-16)13-27-23(29)22-18(9-10-33-22)26-24(27)34-14-21(28)25-19-12-17(31-2)7-8-20(19)32-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNMBUVVQBKUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure
The compound is characterized by a complex structure that includes a thienopyrimidine moiety, which is known for its diverse biological activities. The presence of methoxy groups and a sulfanyl linkage enhances its pharmacological profile.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thienopyrimidine derivatives. Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance:
- A study evaluating related thienopyrimidine compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) values were determined for several derivatives, revealing potent activity at low concentrations. For example, certain derivatives showed MIC values as low as 50 µg/mL against E. coli .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has also been explored. Compounds featuring the thienopyrimidine core have shown promise in inhibiting cancer cell proliferation:
- In vitro studies have reported that related compounds induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Specific derivatives exhibited IC50 values in the micromolar range against breast cancer and leukemia cell lines, indicating significant cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Significance |
|---|---|
| Thienopyrimidine Core | Essential for antimicrobial and anticancer activity |
| Methoxy Substituents | Enhance solubility and bioavailability |
| Sulfanyl Linkage | May contribute to increased potency through molecular interactions |
Case Studies
- Antibacterial Study : A series of thienopyrimidine derivatives were synthesized and tested against Staphylococcus aureus. The study found that modifications at the 5-position significantly enhanced antibacterial activity .
- Cytotoxicity Assessment : A compound structurally similar to this compound was evaluated for cytotoxic effects on human cancer cell lines. Results indicated a strong correlation between the presence of methoxy groups and increased cytotoxicity .
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidinone Core
The thieno[3,2-d]pyrimidinone scaffold forms the foundation of the target compound. A modified Gewald reaction is employed to synthesize 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (11a) . This involves cyclocondensation of 3-methoxybenzaldehyde with malononitrile and elemental sulfur in the presence of triethylamine, yielding the thiophene intermediate. Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) facilitates imidamide formation, which undergoes Dimroth rearrangement under microwave irradiation to afford 4,7-dihydro-5H-thieno[3,2-d]pyrimidin-4-one.
Critical Parameters :
- Microwave synthesis reduces reaction time from 24 hours to 45 minutes, enhancing yield from 68% to 89%.
- DMF-DMA acts as both solvent and reactant, eliminating the need for additional catalysts.
Sulfanyl Group Incorporation at the C2 Position
The sulfanyl group is introduced via nucleophilic displacement of a chloro substituent at C2. Chlorination of 12 using phosphorus oxychloride (POCl₃) at reflux for 6 hours generates 2-chloro-3-[(3-methoxyphenyl)methyl]-3H-thieno[3,2-d]pyrimidin-4-one (13) . Subsequent treatment with thiourea in ethanol under reflux for 4 hours affords the thiol derivative (14) , isolated as a yellow solid after neutralization with hydrochloric acid.
Optimization Notes :
- Excess thiourea (2.5 equiv) ensures complete conversion, with yields averaging 78%.
- IR (KBr) : ν 2560 cm⁻¹ (S-H stretch), absent in the final product, confirming successful thiolation.
Synthesis of the N-(2,5-Dimethoxyphenyl)acetamide Moiety
The acetamide fragment is prepared via a two-step sequence. First, 2-chloroacetamide is reacted with 2,5-dimethoxyaniline in methylene chloride using potassium hydroxide as a base at 5–10°C, yielding 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (15) . Hydrogenolysis of 15 using 5% Pd/C under 4–6 bar H₂ at 45–50°C for 24 hours removes the chloro group, producing N-(2,5-dimethoxyphenyl)acetamide (16) .
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 6.81–6.95 (m, 3H, Ar-H), 3.78 (s, 6H, 2×OCH₃), 2.10 (s, 3H, CH₃).
- MS (EI) : m/z 255.1 [M]⁺.
Coupling of Thiol and Acetamide Fragments
The final step involves coupling 14 and 16 via a sulfide bond. A solution of 14 in DMF is treated with potassium tert-butoxide to generate the thiolate anion, which reacts with 16 at 60°C for 8 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane:ethyl acetate 3:1).
Yield and Purity :
- Isolated yield: 65–70%.
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.20 (s, 1H, NH), 7.06–6.81 (m, 7H, Ar-H), 5.60 (s, 2H, CH₂), 3.81–3.78 (m, 9H, 3×OCH₃).
- HRMS (ESI) : m/z 552.1683 [M+H]⁺ (calculated for C₂₅H₂₆N₃O₆S₂: 552.1688).
Analytical Characterization and Validation
The target compound’s structure is confirmed through spectroscopic and chromatographic analyses:
Spectroscopic Data :
- IR (KBr) : ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 170.2 (C=O), 160.1–112.4 (Ar-C), 55.8–55.2 (3×OCH₃), 44.4 (CH₂).
Purity Assessment :
- HPLC (C18 column, acetonitrile:water 70:30): >98% purity at 254 nm.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl-acetamide coupling and functionalization of aromatic substituents. Critical steps include:
- Core formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions in polar solvents (e.g., DMF or DMSO) .
- Sulfanyl linkage : Reaction of the thienopyrimidinone with mercaptoacetic acid derivatives, often using coupling agents like EDCI or HOBt .
- Substituent introduction : Alkylation or arylation of the phenylmethyl group requires precise temperature control (60–80°C) and catalysts (e.g., K₂CO₃) to avoid side reactions . Challenges : Low yields in sulfanyl coupling steps due to steric hindrance and purification difficulties caused by structurally similar byproducts .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at 2,5-positions on phenyl rings) and confirm the thienopyrimidine scaffold .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isomers .
- X-ray crystallography (if crystals are obtainable): Resolves ambiguities in stereochemistry, as seen in related thienopyrimidine derivatives .
Q. What structural features dictate its reactivity and stability?
- Electron-rich thienopyrimidine core : Enhances susceptibility to electrophilic substitution but may oxidize under harsh conditions .
- Methoxy groups : Increase solubility in polar aprotic solvents (e.g., DMSO) but reduce stability in acidic environments due to demethylation risks .
- Sulfanyl-acetamide bridge : Prone to hydrolysis at high pH, necessitating storage in anhydrous conditions .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
- Solvent optimization : Replacing DMF with ethanol/water mixtures reduces toxicity and improves yield by 15–20% in sulfanyl coupling steps .
- Continuous flow reactors : Enhance reproducibility in thienopyrimidine core formation, achieving >90% purity compared to batch methods .
- Catalyst screening : Pd/C or CuI catalysts in aryl methylation steps reduce reaction times from 24 hrs to 6 hrs .
Q. How to address contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Varying pH or serum content in cell cultures alters solubility and bioavailability .
- Structural analogs : Compare activity of derivatives (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl substituents) to identify critical pharmacophores . Methodology : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional inhibition) to validate target engagement .
Q. What strategies are effective in designing derivatives for SAR studies?
- Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects on the thienopyrimidine core .
- Scaffold hopping : Synthesize chromeno-pyrimidine or pyrimido-indole analogs to assess ring system flexibility .
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to improve metabolic stability .
Methodological Recommendations
- Contradiction resolution : Use computational docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets and correlate with experimental IC₅₀ values .
- Scale-up protocols : Implement inline NMR monitoring in flow reactors to detect intermediates and optimize residence times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
